molecular formula C10H15NO2 B1396600 [4-(Dimethoxymethyl)phenyl]methanamine CAS No. 159730-65-1

[4-(Dimethoxymethyl)phenyl]methanamine

Cat. No.: B1396600
CAS No.: 159730-65-1
M. Wt: 181.23 g/mol
InChI Key: RSPXZDQFZRULSP-UHFFFAOYSA-N
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Description

[4-(Dimethoxymethyl)phenyl]methanamine (CAS: 159730-65-1) is a substituted benzylamine derivative featuring a dimethoxymethyl (-CH(OCH₃)₂) group at the para position of the phenyl ring and a primary amine (-CH₂NH₂) moiety. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials science research . Its structure combines electron-donating methoxy groups with a reactive amine, making it valuable for constructing complex molecules. The compound is commercially available at 95% purity and is cataloged under identifiers such as MFCD20694732 .

Properties

IUPAC Name

[4-(dimethoxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPXZDQFZRULSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159730-65-1
Record name [4-(dimethoxymethyl)phenyl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Dimethoxymethyl)phenyl]methanamine typically involves the reaction of 4-(dimethoxymethyl)benzaldehyde with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Dimethoxymethyl)phenyl]methanamine can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Products may include nitro derivatives or other oxidized forms.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted phenylmethanamines.

Scientific Research Applications

Chemistry: In chemistry, [4-(Dimethoxymethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.

Biology: In biological research, this compound may be used as a precursor for the synthesis of biologically active molecules. It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. It could be used in the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique chemical properties make it suitable for various applications in manufacturing and materials science.

Mechanism of Action

The mechanism of action of [4-(Dimethoxymethyl)phenyl]methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Differences

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The dimethoxymethyl group in this compound is electron-donating, enhancing aromatic ring reactivity in electrophilic substitutions. In contrast, trifluoromethyl (-CF₃) derivatives (e.g., ) are electron-withdrawing, directing reactions to meta positions .
    • Methylthio (-SCH₃) groups () offer moderate electron donation but introduce sulfur-based reactivity (e.g., oxidation to sulfoxides) .
  • Amine Functionality :

    • Primary amines (e.g., this compound) are more nucleophilic than secondary or tertiary analogs like N-Methyl 4-Methoxyphenethylamine (), affecting their utility in condensation or alkylation reactions .
  • Heterocyclic Modifications :

    • Compounds such as [4-(Thiophen-2-yl)phenyl]methanamine () incorporate heterocycles (e.g., thiophene), enabling π-conjugation for optoelectronic applications .

Biological Activity

[4-(Dimethoxymethyl)phenyl]methanamine, with the chemical formula C11H15N2O2, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions allow it to serve as a precursor for more complex molecules in pharmaceutical synthesis. For instance:

  • Oxidation : The amine group can be oxidized to form nitro derivatives.
  • Reduction : It can be reduced to yield different amine derivatives.
  • Substitution : The dimethoxymethyl group can be replaced by other functional groups through nucleophilic substitution reactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, influencing biochemical pathways. Specific mechanisms include:

  • Enzyme Inhibition : It has potential as an enzyme inhibitor, affecting metabolic pathways.
  • Receptor Binding : The compound may interact with receptors involved in neurotransmission and other physiological processes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. For example, compounds featuring similar phenyl moieties have demonstrated significant antiproliferative effects against various cancer cell lines, including triple-negative breast cancer. These studies indicate that such compounds can reduce cell viability and colony formation in vitro .

Antioxidant Properties

The presence of dimethoxy groups in related compounds has been associated with enhanced antioxidant activity. This property is crucial for combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders .

Cholinesterase Inhibition

Compounds structurally similar to this compound have been investigated for their ability to inhibit cholinesterase enzymes. Such inhibition is relevant for the treatment of Alzheimer's disease, where enhancing acetylcholine levels can improve cognitive function. For instance, certain coumarin derivatives showed potent inhibitory activity against acetylcholinesterase (AChE), with IC50 values as low as 0.02 µM .

Case Studies

StudyFindings
Anticancer Evaluation Compounds derived from this compound exhibited significant anticancer activity against breast cancer cell lines, reducing spheroid growth and viability .
Antioxidant Assays Derivatives showed maximum activity in various antioxidant assays, indicating potential therapeutic applications in oxidative stress-related diseases .
Cholinesterase Inhibition Certain derivatives demonstrated selective inhibition of AChE with high potency, suggesting their use in neurodegenerative disease treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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